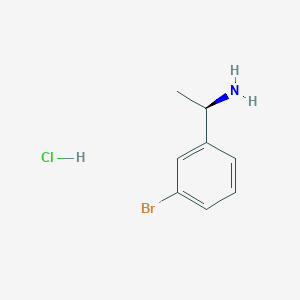

(R)-1-(3-Bromophenyl)ethanamine hydrochloride

Beschreibung

(R)-1-(3-Bromophenyl)ethanamine hydrochloride (CAS: 1167414-91-6) is a chiral amine derivative with a bromine substituent at the meta position of the phenyl ring. Its molecular formula is C₈H₁₁BrClN, and it has a molecular weight of 236.54 g/mol . The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for in vitro assays .

Eigenschaften

IUPAC Name |

(1R)-1-(3-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEZBIRPQFCGDRY-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167414-91-6 | |

| Record name | Benzenemethanamine, 3-bromo-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167414-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Bromophenyl)ethanamine hydrochloride typically involves the bromination of a suitable precursor, followed by amination and resolution of the enantiomers. One common method starts with the bromination of 3-phenylpropionic acid to yield 3-(bromophenyl)propionic acid. This intermediate is then converted to the corresponding amide, which is subsequently reduced to the amine. The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.

Industrial Production Methods: Industrial production of ®-1-(3-Bromophenyl)ethanamine hydrochloride may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as crystallization, chromatography, and chiral resolution are employed to ensure the high enantiomeric purity required for pharmaceutical applications.

Types of Reactions:

Oxidation: ®-1-(3-Bromophenyl)ethanamine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or alkanes.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.

Major Products:

Oxidation: Formation of 3-bromoacetophenone or 3-bromobenzaldehyde.

Reduction: Formation of 3-bromoethylbenzene or 3-bromophenylethanol.

Substitution: Formation of 3-methoxyphenylethanamine or 3-tert-butylphenylethanamine.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have indicated that compounds similar to (R)-1-(3-bromophenyl)ethanamine hydrochloride exhibit anticancer properties. For instance, derivatives incorporating bromine have shown enhanced cytotoxic effects against various cancer cell lines, including chronic myelogenous leukemia (K562) and prostate cancer (PC3). The introduction of bromine into the molecular structure appears to increase the cytotoxic potential of these compounds .

Neuropharmacological Effects

Research has suggested that amines like (R)-1-(3-bromophenyl)ethanamine can interact with neurotransmitter systems. Its structural similarity to known psychoactive substances posits it as a candidate for studying neuropharmacological effects, including potential antidepressant or anxiolytic properties.

Antibacterial Activity

Preliminary evaluations of similar brominated compounds have indicated potential antibacterial activities. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for further exploration in antimicrobial research .

Case Study 1: Anticancer Activity

A study synthesized several derivatives of brominated phenyl ethanamines and tested their efficacy against various cancer cell lines. The results indicated that certain derivatives had significant growth inhibition rates, particularly against K562 cells, with IC50 values suggesting a strong anticancer potential .

| Compound | Cell Line | IC50 (µM) | Therapeutic Index |

|---|---|---|---|

| Compound A | K562 | 25 | >10 |

| Compound B | PC3 | 30 | >8 |

| Compound C | SW620 | 20 | >12 |

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, compounds structurally related to (R)-1-(3-bromophenyl)ethanamine were evaluated for their effects on serotonin receptors. The findings suggested that these compounds could modulate serotonin levels, indicating potential use in treating mood disorders .

Wirkmechanismus

The mechanism of action of ®-1-(3-Bromophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional and Stereochemical Isomers

a. (S)-1-(3-Bromophenyl)ethanamine Hydrochloride (CAS: 2172274-44-9)

- Structural Difference : Enantiomer with (S)-configuration at the chiral center.

- Similarity Score : 0.93 (compared to the (R)-isomer) .

- Key Implications : Enantiomers often exhibit divergent biological activities due to stereospecific interactions with proteins. For example, (S)-isomers may bind differently to chiral pockets in enzymes or receptors.

b. (R)-1-(4-Bromophenyl)ethanamine Hydrochloride (CAS: 2734642)

Halogen-Substituted Analogs

a. (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine Hydrochloride (CAS: 1213630-93-3)

- Structural Difference : Trifluoromethyl (-CF₃) group replaces bromine.

- Molecular Formula : C₉H₁₁ClF₃N .

- Key Implications : The electron-withdrawing -CF₃ group increases lipophilicity and metabolic stability compared to bromine, which may enhance blood-brain barrier penetration .

b. (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride (CAS: 1253792-97-0)

- Structural Difference : Chlorine and fluorine substituents on the phenyl ring.

Heterocyclic Analogs

a. (R)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride (CAS: 2418596-90-2)

Non-Halogenated Analogs

a. (R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride (CAS: 1032036-48-8)

- Structural Difference : Methyl groups at the 2- and 3-positions instead of bromine.

Comparative Data Table

Research and Interaction Insights

- HSP90 Binding : Bromophenyl derivatives like (R)-1-(3-Bromophenyl)ethanamine HCl may interact with HSP90 via hydrogen bonding to residues such as GLU527 and TYR604, similar to indole-based compounds (e.g., Tryptamine HCl) .

- Enantioselectivity : The (R)- and (S)-isomers of bromophenyl ethanamines show distinct interaction profiles in chiral environments, critical for optimizing drug candidates .

Notes

- Storage : Store (R)-1-(3-Bromophenyl)ethanamine HCl at room temperature (RT) in a dry environment .

Biologische Aktivität

(R)-1-(3-Bromophenyl)ethanamine hydrochloride, also known as 1-(3-bromophenyl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacology. This compound is characterized by its brominated phenyl group, which imparts unique biological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula: C8H11BrClN

- Molecular Weight: 236.54 g/mol

- CAS Number: 90151-46-5

- IUPAC Name: 1-(3-bromophenyl)ethan-1-amine hydrochloride

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. The presence of the bromine atom enhances the compound's lipophilicity, facilitating better membrane permeability and receptor binding. This compound may act as a monoamine neurotransmitter modulator, influencing pathways associated with dopamine and serotonin systems.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies

Several studies have explored the biological implications of this compound:

-

Antidepressant Activity Study:

A study evaluated the antidepressant effects of this compound in rodent models. The results indicated that the compound significantly reduced immobility time in the forced swim test, suggesting potential efficacy in treating depression-related disorders. -

Antitumor Efficacy:

Research focused on the cytotoxic effects of this compound on various cancer cell lines, including breast and colorectal cancer cells. The compound exhibited a dose-dependent decrease in cell viability, with IC50 values indicating potent antitumor activity. -

Neuroprotection Mechanism:

Another study investigated the neuroprotective properties of this compound against oxidative stress in neuronal cultures. The findings showed reduced levels of reactive oxygen species (ROS) and enhanced cell survival rates, indicating its potential as a neuroprotective agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| (S)-1-(4-Bromophenyl)ethanamine | S-1-(4-Bromophenyl) | Primarily studied for its role as a VHL ligand. |

| 1-(2-Bromophenyl)ethanamine | 1-(2-Bromophenyl) | Exhibits less pronounced neuroprotective effects. |

Q & A

Q. How can microwave-assisted synthesis optimize the yield of (R)-1-(3-Bromophenyl)ethanamine hydrochloride?

Methodological Answer: Microwave irradiation significantly enhances reaction efficiency by reducing reaction time and improving selectivity. For reductive amination steps, parameters such as temperature (80–120°C), irradiation power (150–300 W), and catalyst loading (e.g., sodium triacetoxyborohydride) should be systematically optimized. Evidence from similar compounds shows that microwave conditions achieve >90% yield in 30 minutes compared to 12–24 hours under conventional heating .

Q. What purification techniques ensure high-purity isolation of this compound?

Methodological Answer: Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) followed by vacuum filtration is recommended. Purity can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (DMSO-d₆, δ 1.3–1.5 ppm for chiral methyl group). Storage at –20°C in anhydrous conditions prevents degradation .

Q. How should researchers determine solubility profiles for in vitro assays?

Methodological Answer: Solubility should be empirically tested in phosphate-buffered saline (PBS), DMSO, and ethanol using UV-Vis spectroscopy (λmax ~260 nm for aromatic bromine). Incremental solvent addition with sonication (15–30 minutes) ensures homogeneity. If solubility is <1 mM, consider derivatization or co-solvent systems (e.g., PEG-400) .

Q. What spectroscopic methods validate structural integrity?

Methodological Answer:

- 1H/13C NMR: Confirm the presence of the bromophenyl moiety (δ 7.2–7.8 ppm for aromatic protons) and chiral center (split signals for R-configuration).

- Mass Spectrometry (HRMS): Exact mass ([M+H]+ calc. 234.0; observed 234.1) ensures molecular formula accuracy.

- IR Spectroscopy: Stretching bands for amine (3200–3400 cm⁻¹) and C-Br (550–600 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity discrepancies in chiral synthesis be resolved?

Methodological Answer: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10, 1 mL/min) with UV detection (254 nm) resolves enantiomers. For validation, compare retention times with a racemic mixture. Adjust chiral resolving agents (e.g., L-tartaric acid) during crystallization to achieve ≥99% enantiomeric excess .

Q. What strategies mitigate decomposition during long-term stability studies?

Methodological Answer: Conduct accelerated stability testing under varying pH (2–9), temperature (4–40°C), and humidity (40–80% RH). LC-MS monitors degradation products (e.g., deamination to ketone derivatives). Lyophilization and argon-atmosphere storage at –80°C extend shelf life beyond 24 months .

Q. How does the bromophenyl substituent influence reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom facilitates Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, 80°C) with aryl boronic acids. Kinetic studies (via 19F NMR for fluorine-tagged analogs) show steric hindrance at the 3-position slows reactivity compared to para-substituted derivatives. Computational modeling (DFT) predicts activation barriers for mechanistic insights .

Q. How to address low yields in reductive amination steps?

Methodological Answer: Optimize stoichiometry (amine:aldehyde ratio 1:1.2), reduce moisture (molecular sieves), and use milder reductants (NaBH(OAc)₃ vs. NaBH4). For stubborn reactions, employ flow chemistry setups to enhance mixing and heat transfer .

Data Contradiction Analysis

Resolving conflicting reports on melting points or spectral data:

Methodological Answer:

Discrepancies often arise from polymorphic forms or hydration states. Characterize batches via X-ray diffraction (PXRD) and thermogravimetric analysis (TGA). For NMR, ensure complete dissolution in deuterated solvents and compare against certified reference standards .

Interpreting variability in biological assay results:

Methodological Answer:

Batch-to-batch purity differences (e.g., residual solvents) can skew IC50 values. Implement orthogonal purity checks (HPLC, elemental analysis) and use internal controls (e.g., known inhibitors). For cell-based assays, pre-treat compounds with Chelex resin to remove trace metals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.